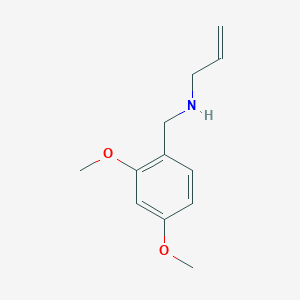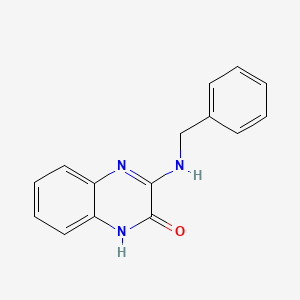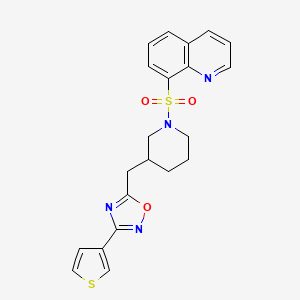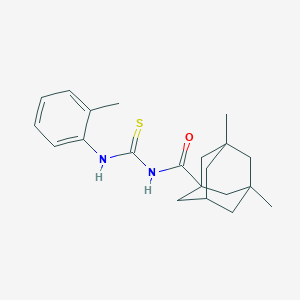
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine has been used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex molecules, such as isoindolines.
Biology: Analytical studies on its structure and properties using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Industry: Used in the synthesis of nano-structured ceria (CeO2) for material science applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine typically involves the reaction of 2,4-dimethoxybenzylamine with allylbromide in the presence of diisopropyl ethylamine. The reaction is carried out in methylene chloride with stirring at room temperature. The product is then purified by chromatography to obtain a colorless oil .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Another psychedelic compound with similar effects but different potency and duration.
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Known for its visual and auditory hallucinations.
2C-T-7 (2,5-Dimethoxy-4-(n)-propylthiophenethylamine): Noted for its entheogenic effects.
Uniqueness
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency compared to other similar compounds.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKUBJAIXJLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2609433.png)
![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2609434.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)

![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)
![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)
![N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2609441.png)
![3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2609443.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)
![(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2609445.png)

